

A Technical Guide to the Physicochemical Properties of Hexafluoropropene (HFP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexafluoropropene*

Cat. No.: *B6593677*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluoropropene (HFP), a fluoroalkene with the chemical formula C_3F_6 , is a synthetic, colorless, and odorless gas.^{[1][2]} Also known by synonyms such as 1,1,2,3,3,3-hexafluoroprop-1-ene and perfluoropropylene, HFP is a critical monomer in the production of high-performance fluoropolymers and fluoroelastomers, including fluorinated ethylene propylene (FEP) and Viton™.^{[1][3]} Its unique properties, stemming from the high degree of fluorination, make it a compound of significant interest in materials science, semiconductor manufacturing, and as a potential reagent in specialized chemical synthesis.^{[2][3]} This guide provides an in-depth overview of the core physicochemical properties of HFP, detailed experimental methodologies for their determination, and a summary of its chemical behavior.

General and Molecular Properties

Hexafluoropropene is the perfluorinated analogue of propylene. Its fundamental molecular and identification properties are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	1,1,2,3,3,3-hexafluoroprop-1-ene	[1]
CAS Number	116-15-4	[1][4]
Molecular Formula	C ₃ F ₆	[1][4]
Molecular Weight	150.02 g/mol	[1][5][6]
Synonyms	Hexafluoropropylene, Perfluoropropene	[1][4]

Physical Properties

HFP is a non-flammable gas under standard conditions.[2][3] It can be liquefied under pressure for transportation and storage.[2] Key physical properties are detailed in Table 2.

Property	Value	Conditions	Reference(s)
Appearance	Colorless, odorless gas	Standard Temperature and Pressure	[1][2][7]
Melting Point	-153 to -156.5 °C	1 atm	[1][4][7]
Boiling Point	-28 to -30.3 °C	1 atm	[4][7][8]
Liquid Density	1.332 g/cm ³	20 °C	[2][7][9]
1.583 g/cm ³	-40 °C	[1][10]	
Vapor Pressure	588 to 690 kPa	20-25 °C	[3][9][11]
Water Solubility	82 mg/L	28 °C	[4][12]
Octanol-Water Partition Coefficient (Log P)	1.95	20 °C	[4][12][13]

Solubility

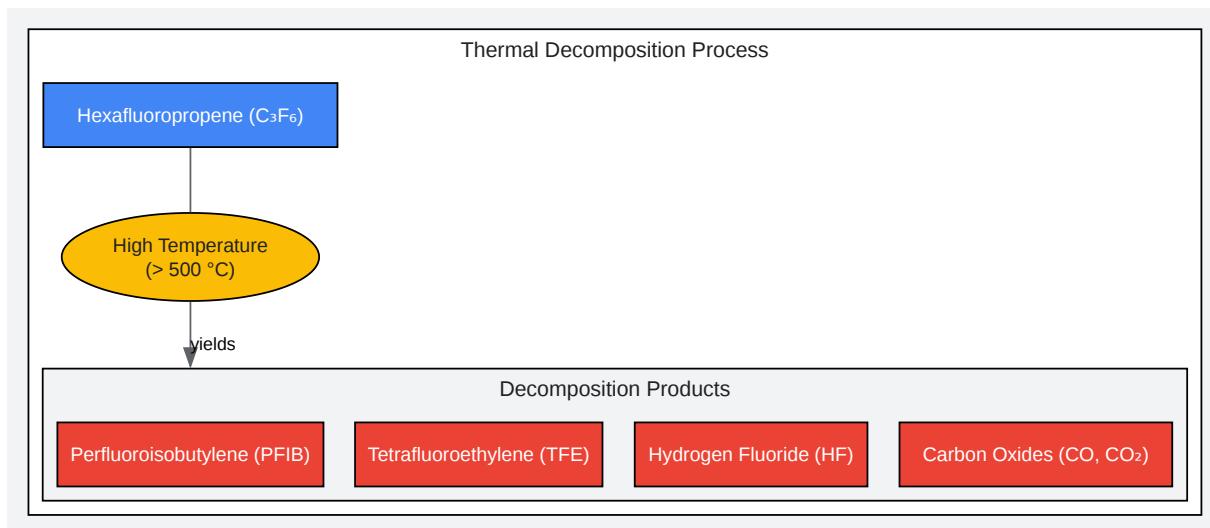
Hexafluoropropene exhibits low solubility in water but is soluble in some organic solvents.^[3] ^[14] Its limited aqueous solubility is a characteristic feature of highly fluorinated compounds. The copolymer derived from HFP, poly(vinylidene fluoride-co-hexafluoropropene), is known to be soluble in solvents such as acetone, tetrahydrofuran (THF), and dimethylformamide (DMF).^[15]

Vapor Pressure

As a liquefied gas, HFP has a high vapor pressure, which increases significantly with temperature.^[12] Accurate vapor pressure data is crucial for the safe design of storage vessels and handling systems to prevent over-pressurization.^[5]

Chemical Properties and Reactivity

Stability and Reactivity


Hexafluoropropene is a relatively stable compound but can undergo reactions typical of alkenes.^[4]^[12] The electron-withdrawing nature of the fluorine atoms makes the double bond susceptible to nucleophilic attack. It is incompatible with strong oxidizing agents, alkali metals, and finely powdered metals.^[4]^[16]

Polymerization

The primary industrial use of HFP is as a comonomer in polymerization reactions, most notably with tetrafluoroethylene to produce FEP and with vinylidene fluoride for fluoroelastomers.^[3] It can also undergo polymerization under certain conditions, a reaction that may be initiated by heat or chemical agents.^[17]

Thermal Decomposition

When heated to high temperatures (above 500 °C), HFP decomposes to yield toxic and corrosive fumes, including hydrogen fluoride and other toxic fluorinated compounds like perfluoroisobutylene (PFIB).^[13] Proper handling and containment are essential, especially at elevated temperatures.

[Click to download full resolution via product page](#)

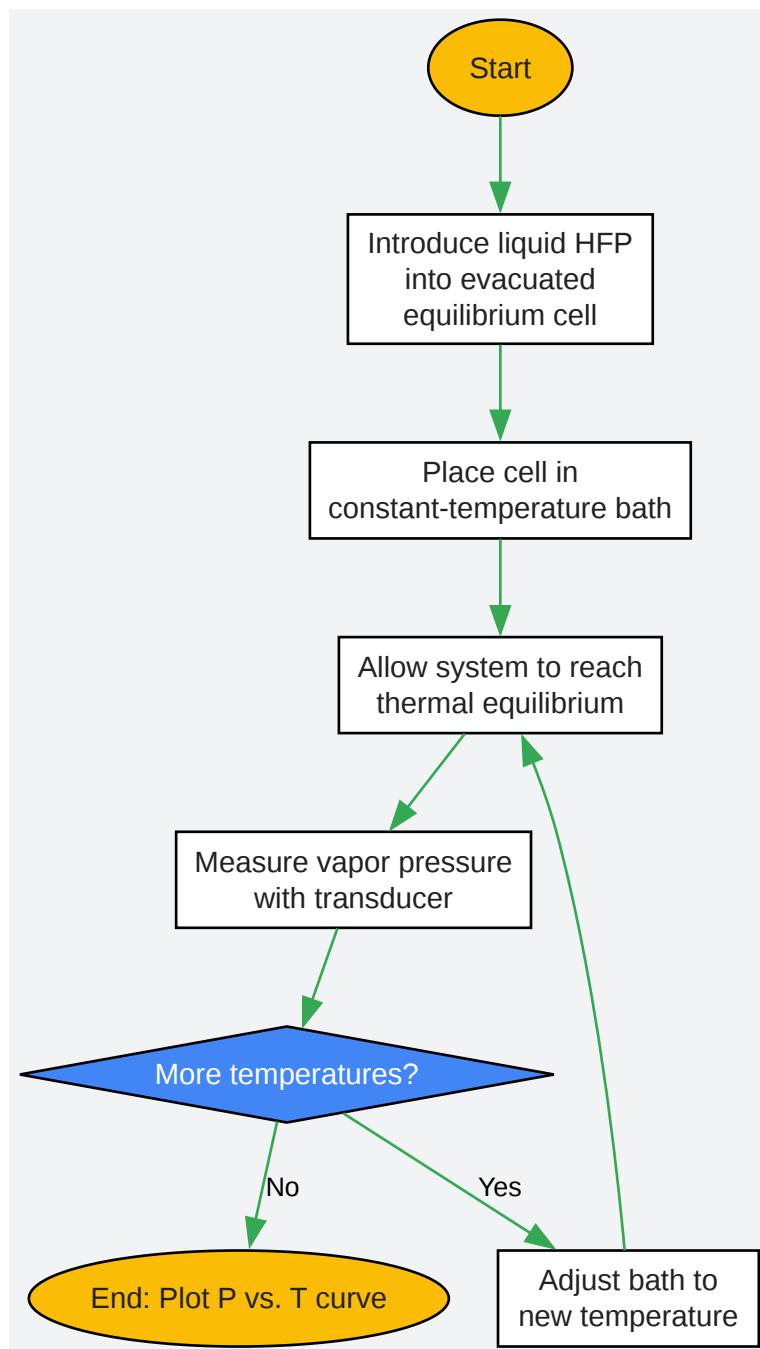
Figure 1. Simplified thermal decomposition pathway of **Hexafluoropropene**.

Experimental Protocols

The determination of physicochemical properties for liquefied gases like HFP requires specialized equipment and adherence to standardized methods. The Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals provide an internationally accepted framework for such measurements.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Boiling Point Determination (OECD Guideline 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure. For HFP, this is determined at atmospheric pressure.


- Principle: A dynamic method involves distilling the substance and measuring the steady boiling temperature. A static vapor pressure method can also be used, where the boiling point is determined by interpolation from a vapor pressure curve.

- Apparatus: A distillation flask, condenser, thermometer calibrated for low temperatures, and a heating mantle.
- Procedure (Dynamic Method):
 - The liquefied HFP sample is carefully introduced into the distillation flask.
 - The flask is gently heated.
 - The temperature is recorded when the substance boils and a steady temperature is observed on the thermometer as the vapor condenses. This equilibrium temperature is the boiling point.[\[8\]](#)[\[18\]](#)
 - The ambient atmospheric pressure is recorded simultaneously.

Vapor Pressure Measurement (OECD Guideline 104)

The vapor pressure of HFP is measured as a function of temperature to create a vapor pressure curve.

- Principle: A static method is commonly employed. The pressure of the vapor in equilibrium with the liquid is measured at a specific, constant temperature in a closed system.
- Apparatus: A constant-temperature bath, an equilibrium cell capable of withstanding high pressure, a pressure transducer, and a temperature sensor.
- Procedure:
 - A small, known amount of liquid HFP is introduced into the evacuated equilibrium cell.
 - The cell is placed in the constant-temperature bath and allowed to reach thermal equilibrium.
 - The pressure inside the cell is measured using the pressure transducer. This is the vapor pressure at that temperature.
 - The procedure is repeated at various temperatures to generate a vapor pressure curve.[\[6\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Figure 2. Workflow for vapor pressure measurement using the static method.

Density of Liquefied Gas (ASTM D1657 / ISO 3993)

The density of liquid HFP is a key parameter for custody transfer and quality control.

- Principle: While hydrometer methods exist, modern techniques utilize a digital densitometer based on an oscillating U-tube, which offers higher precision and safety.[17] The oscillation frequency of the U-tube changes based on the density of the fluid it contains.
- Apparatus: An oscillating U-tube digital densitometer, a high-pressure sample cell, and a temperature-controlled housing.
- Procedure:
 - The densitometer is calibrated using reference fluids of known density (e.g., pure propane or butane).
 - The liquid HFP sample is carefully transferred from a pressurized container into the instrument's measuring cell, ensuring no gas bubbles are present.
 - The cell is maintained at a constant, specified temperature.
 - The instrument measures the oscillation period of the U-tube and calculates the corresponding density of the sample. The measurement is rapid, typically taking only a few minutes.[17]

Conclusion

Hexafluoropropene is a compound with a distinct set of physicochemical properties defined by its perfluorinated structure. Its low boiling point, high vapor pressure, and specific reactivity profile are fundamental to its primary application as a monomer in the synthesis of advanced fluoropolymers. A thorough understanding of these properties, determined through standardized experimental protocols, is essential for its safe handling, application in research and development, and successful utilization in industrial processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFormation [enfo.hu]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. oecd.org [oecd.org]
- 5. ASTM D6897 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 6. bellevuecollege.edu [bellevuecollege.edu]
- 7. files.chemicalwatch.com [files.chemicalwatch.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. s3.us-gov-west-1.amazonaws.com [s3.us-gov-west-1.amazonaws.com]
- 11. Vapor pressure - Wikipedia [en.wikipedia.org]
- 12. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scribd.com [scribd.com]
- 15. Measuring the density of liquefied petroleum gas (LPG) | Anton Paar Wiki [wiki.anton-paar.com]
- 16. vernier.com [vernier.com]
- 17. muser-my.com [muser-my.com]
- 18. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Hexafluoropropene (HFP)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6593677#physicochemical-properties-of-hexafluoropropene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com